molecular formula C6H12ClNO2 B1527387 H-Ala-oall hcl CAS No. 203799-82-0

H-Ala-oall hcl

Cat. No. B1527387
M. Wt: 165.62 g/mol
InChI Key: CRXONUAGIIJRTQ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-oall hcl, also known as (2S)-1-(Allyloxy)-1-oxo-2-propanaminium chloride, is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of H-Ala-oall hcl consists of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 165.055649 .

Scientific Research Applications

Corrosion Inhibition

One study investigated the performance of amino acids, including alanine, as safe corrosion inhibitors for iron in HCl solutions. Alanine was found to act mainly as a cathodic inhibitor, illustrating the potential of certain amino acids in protecting metals against corrosion in acidic environments (Amin, Khaled, Mohsen, & Arida, 2010).

Biochemical Studies

Research on the polytetrapeptide of tropoelastin revealed insights into the hydrophobic side chain proximity and temperature transitions in aqueous systems. The study highlighted the specific behavior of alanine derivatives under varying temperature conditions, offering a glimpse into the structural dynamics of peptides (Urry, Khaled, Rapaka, & Okamoto, 1977).

Coordination Chemistry

A study on the dipeptide alanylphenylalanine (which shares a component with H-Ala-oall hcl) explored its coordination ability with Au(III), revealing the structural and electronic properties that facilitate its interaction with gold ions. This provides valuable information for the development of metal-peptide complexes with potential applications in catalysis and materials science (Koleva, Kolev, Zareva, & Spiteller, 2007).

Material Science and Nanotechnology

Research on hydrothermal carbonization showcased the process's benefits for producing carbonaceous materials from biomass. While not directly related to H-Ala-oall hcl, this study forms part of the broader context of material science, exploring innovative methods for material synthesis and application (Román et al., 2018).

Photodynamic Therapy (PDT)

Several studies have investigated the use of amino acids and their derivatives in enhancing the effectiveness of photodynamic therapy. For instance, the study on the fluorescence of 5-aminolaevulinic acid hexylester-induced protoporphyrin IX in detecting early human bladder cancer highlights the potential of certain compounds in medical diagnostics and treatment (Lange et al., 1999).

properties

IUPAC Name

prop-2-enyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-9-6(8)5(2)7;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXONUAGIIJRTQ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-oall hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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